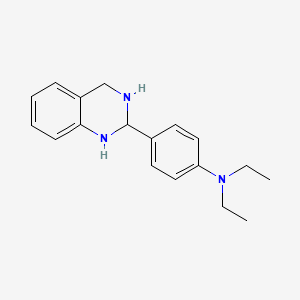
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.
Attachment of the Indole Core: The indole core is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Nitration: The final step involves the nitration of the indole ring to introduce the nitro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution are employed.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate signaling pathways, influence gene expression, or inhibit specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the nitro group, resulting in different chemical properties and biological activities.
6-Nitro-1H-indole: Lacks the tetrahydropyridine ring, affecting its reactivity and applications.
Uniqueness
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is unique due to the combination of the tetrahydropyridine ring and the nitro-substituted indole core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
6-nitro-3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)18-7-5-12(6-8-18)15-10-17-16-9-13(19(20)21)3-4-14(15)16/h3-5,9-11,17H,6-8H2,1-2H3 |
InChI Key |
ULCXWNOYBKALNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


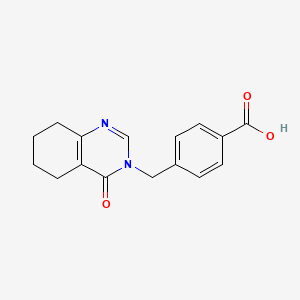

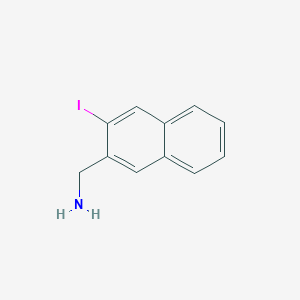
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
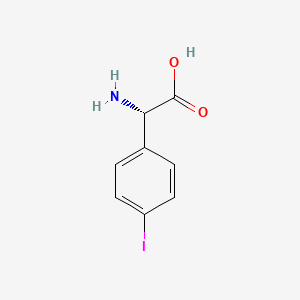
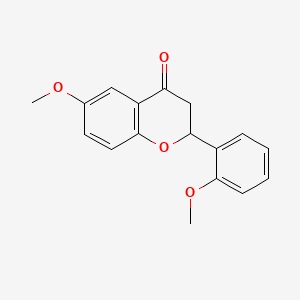


![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
